molecular formula C20H26O6 B3342836 2,3-bis(4-Hydroxy-3-methoxybenzyl)butane-1,4-diol CAS No. 3688-23-1

2,3-bis(4-Hydroxy-3-methoxybenzyl)butane-1,4-diol

Cat. No.: B3342836
CAS No.: 3688-23-1
M. Wt: 362.4 g/mol
InChI Key: PUETUDUXMCLALY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-bis(4-Hydroxy-3-methoxybenzyl)butane-1,4-diol typically involves the reaction of vanillin with butane-1,4-diol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the desired product . The reaction conditions often include a temperature range of 60-80°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2,3-bis(4-Hydroxy-3-methoxybenzyl)butane-1,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield vanillin derivatives, while reduction can produce more saturated alcohols .

Scientific Research Applications

2,3-bis(4-Hydroxy-3-methoxybenzyl)butane-1,4-diol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of various polymers and resins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-bis(4-Hydroxy-3-methoxybenzyl)butane-1,4-diol is unique due to its specific combination of hydroxy and methoxy groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .

Properties

IUPAC Name

2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]butane-1,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O6/c1-25-19-9-13(3-5-17(19)23)7-15(11-21)16(12-22)8-14-4-6-18(24)20(10-14)26-2/h3-6,9-10,15-16,21-24H,7-8,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUETUDUXMCLALY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC(CO)C(CC2=CC(=C(C=C2)O)OC)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60342978, DTXSID90869966
Record name Flaxseeds extract
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Bis[(4-hydroxy-3-methoxyphenyl)methyl]butane-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90869966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3688-23-1
Record name Flaxseeds extract
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-bis(4-Hydroxy-3-methoxybenzyl)butane-1,4-diol
Reactant of Route 2
2,3-bis(4-Hydroxy-3-methoxybenzyl)butane-1,4-diol
Reactant of Route 3
2,3-bis(4-Hydroxy-3-methoxybenzyl)butane-1,4-diol
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
2,3-bis(4-Hydroxy-3-methoxybenzyl)butane-1,4-diol

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